4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline
Description
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a 3,5-dimethylphenoxy substituent at position 4 of the quinazoline core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3,5-dimethylphenoxy moiety may influence steric and electronic interactions with biological targets. While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., imidazo[4,5-g]quinazolines) highlight the importance of substituent positioning on bioactivity .
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUSVUBHNLVTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 2-chloro-4-(trifluoromethyl)quinazoline.
Reaction: The 3,5-dimethylphenol is reacted with 2-chloro-4-(trifluoromethyl)quinazoline in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced forms of the quinazoline compound.
Substitution: Substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives with Varied Substituents
Compound A: 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS: 672951-70-1)
- Key Differences : Replaces the trifluoromethyl group with a (4-methylbenzyl)sulfanyl moiety at position 2.
- The tetrahydroquinazoline core in Compound A increases saturation, likely enhancing conformational rigidity .
- Status : Discontinued commercial availability, suggesting possible synthesis challenges or suboptimal efficacy .
Compound B : (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (CAS: 314771-76-1)
- Key Differences : Features a diamine substitution at positions 4 and 6 and a tetrahydrofuran-3-yloxy group at position 5.
- Implications : The chlorine and fluorine substituents improve target binding affinity in kinase inhibitors, while the tetrahydrofuran group enhances solubility .
Non-Quinazoline Compounds with Trifluoromethyl and Phenoxy Groups
Compound C : Benzofluorfen (CAS: 77501-60-1)
- Structure: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate ester.
- Key Differences: A benzoate ester core instead of quinazoline, with a nitro group and chlorinated trifluoromethylphenoxy substituent.
- Implications: Demonstrates herbicidal activity, highlighting the role of trifluoromethylphenoxy groups in agrochemical interactions .
Compound D: (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid
- Structure: A butanoic acid derivative with trifluoromethylphenoxy and sulfanyl groups.
- Implications: Developed for metabolic disorders, emphasizing the trifluoromethylphenoxy group’s role in modulating lipid metabolism .
Structural and Functional Comparison Table
Key Findings and Implications
- Trifluoromethyl vs. Sulfanyl Groups : The trifluoromethyl group in the target compound likely improves metabolic stability and electron-deficient character compared to sulfanyl-containing analogs, which may exhibit higher reactivity .
Biological Activity
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with a trifluoromethyl group and a dimethylphenoxy substituent. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many quinazoline derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Some derivatives possess significant antibacterial and antifungal activities.
- Inhibition of Enzymes : Certain compounds inhibit key enzymes related to cancer progression and inflammation.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM, with an IC50 value of approximately 5 µM. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5 | Apoptosis induction, G2/M arrest |
| A549 (Lung) | 7 | Apoptosis induction |
| HeLa (Cervical) | 6 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness was tested against Gram-positive and Gram-negative bacteria, as well as fungi.
Antimicrobial Efficacy
In vitro tests revealed that this compound inhibited the growth of several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These results suggest that the compound could be developed as a potential antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Quinazolines are known to inhibit various kinases implicated in cancer signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as COX-2 and LOX, which are involved in inflammatory processes.
Q & A
Basic: What synthetic routes are available for preparing 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline, and how can yield/purity be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution on a pre-functionalized quinazoline core. For example:
- Start with 2-(trifluoromethyl)-4,6-dichloroquinazoline (similar to CAS 746671-32-9) .
- React with 3,5-dimethylphenol under reflux in a polar aprotic solvent (e.g., DMSO or DMF) with a base (e.g., K₂CO₃) to substitute the 4-chloro group.
- Critical steps:
- Yield optimization:
- Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Use excess 3,5-dimethylphenol (1.5–2.0 equivalents) to drive the reaction .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Confirm the presence of aromatic protons from the quinazoline core (δ 7.5–8.5 ppm) and methyl groups in the 3,5-dimethylphenoxy moiety (δ 2.3–2.5 ppm).
- ¹⁹F NMR : Identify the -CF₃ group (δ -60 to -65 ppm) .
- HPLC-MS :
- Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .
Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) across assays be resolved?
Answer:
Contradictions may arise from:
- Solubility issues : The trifluoromethyl group increases hydrophobicity, leading to aggregation in aqueous buffers. Use DMSO stock solutions ≤0.1% v/v and confirm solubility via dynamic light scattering .
- Assay interference :
- Metabolic instability : Assess microsomal stability (e.g., human liver microsomes) to rule out rapid degradation masking true activity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the quinazoline core?
Answer:
- Substituent variation :
- Biological testing :
Advanced: How can reaction byproducts (e.g., di-substituted impurities) be identified and mitigated during synthesis?
Answer:
- Byproduct analysis :
- Mitigation :
Advanced: What computational methods are suitable for predicting the pharmacokinetic profile of this compound?
Answer:
- ADMET prediction :
- MD simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
